Selective galanin GAL2 receptor antagonist that blocks the pro-nociceptive effect of GAL2 receptor agonists.
Brand Name:
Vulcanchem
CAS No.:
908844-75-7
VCID:
VC0549472
InChI:
InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)/t58-,59-,60-,61-,62+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
Molecular Formula:
C108H163N27O28
Molecular Weight:
2287.64
CAS No.: 908844-75-7
Peptides
VCID: VC0549472
Molecular Formula: C108H163N27O28
Molecular Weight: 2287.64
Purity: >98 %
CAS No. | 908844-75-7 |
---|---|
Molecular Formula | C108H163N27O28 |
Molecular Weight | 2287.64 |
IUPAC Name | (4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)/t58-,59-,60-,61-,62+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1 |
Standard InChIKey | BHKXASDHGWBINL-ZEHYZEGSSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N)O |
SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Boiling Point | N/A |
Melting Point | N/A |
Description | Selective galanin GAL2 receptor antagonist that blocks the pro-nociceptive effect of GAL2 receptor agonists. |
Purity | >98 % |
Sequence | WTLNSAGYLLGPEHPPPALALA-NH2 |
Solubility | Soluble in water |
Source | Synthetic |
Storage | -20°C |
Synonyms | Galanin(2-13)Glu-His-(Pro)3(Ala-Leu)2Ala-amide |
PubChem Compound | 90477989 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume